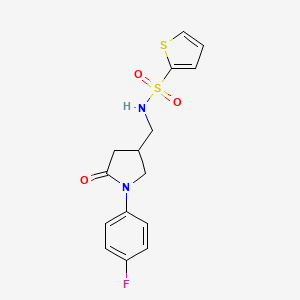
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It is a key structural component in many pharmaceuticals and agrochemicals . Pyrrolidinone is a class of organic compounds that contain a pyrrolidinone moiety, which is a five-membered lactam structure . The combination of these two structures could potentially lead to a compound with interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring attached to a pyrrolidinone group via a methylene bridge. The pyrrolidinone group would also have a 4-fluorophenyl group attached to it .Chemical Reactions Analysis
Thiophene and pyrrolidinone moieties can undergo a variety of chemical reactions. Thiophenes can participate in electrophilic aromatic substitution reactions, while pyrrolidinones can undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
Thiophene is soluble in most organic solvents but insoluble in water . The physical and chemical properties of the specific compound would depend on the exact structure and substituents.Scientific Research Applications
Selective Discrimination of Thiophenols
The compound has been implicated in the development of highly sensitive and selective detection techniques for thiophenols over aliphatic thiols, important in environmental and biological sciences. A study designed a new type of fluorescent probe utilizing a reaction-based design for thiophenol discrimination, demonstrating the compound's utility in detecting toxic benzenethiols with high sensitivity and selectivity. The probe showed a detection limit of 20 nM for thiophenol, with quantitative recovery in water samples, highlighting its application prospect in environmental and biological sensing (Wang et al., 2012).
Cerebrovasodilatation through Selective Inhibition
This chemical framework has been associated with cerebrovasodilatation activities through selective inhibition of carbonic anhydrase. A series of thiophene-2-sulfonamide derivatives demonstrated anticonvulsant activities, with certain sulfone derivatives showing significant potential. One specific analogue increased cerebral blood flow in animal models, suggesting a potential application in treating conditions requiring enhanced cerebral blood flow without diuresis (Barnish et al., 1981).
Interaction with Hemoglobin
Research on synthesized heterocyclic benzene sulfonamide compounds, including derivatives similar to the compound , explored their interaction with hemoglobin (Hb). Studies employed spectroscopy and molecular modeling techniques to analyze the binding and conformational changes of Hb upon interaction. The findings indicated significant hydrophobic and electrostatic interactions, providing insight into the biochemical interactions and potential therapeutic applications of these compounds (Naeeminejad et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S2/c16-12-3-5-13(6-4-12)18-10-11(8-14(18)19)9-17-23(20,21)15-2-1-7-22-15/h1-7,11,17H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMLJZBIWWZFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662692.png)
![1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2662693.png)
![2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2662694.png)
![2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2662695.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2662698.png)
![N-(3-chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2662699.png)

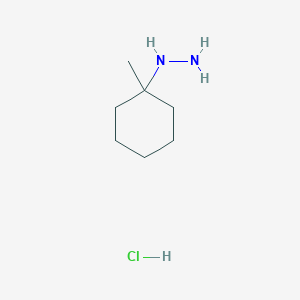

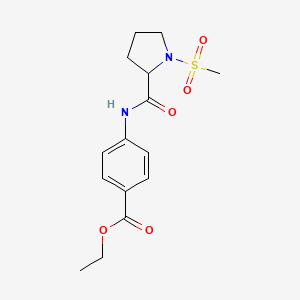
![Tert-butyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2662709.png)
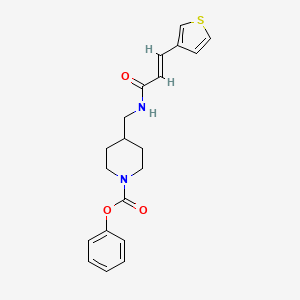
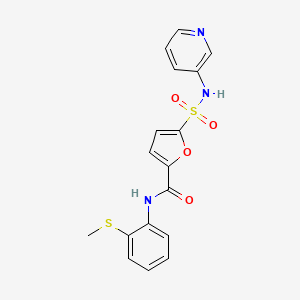
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2662715.png)